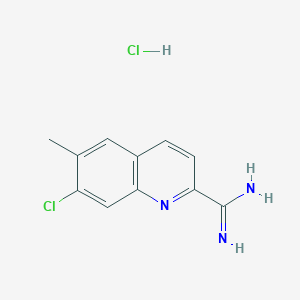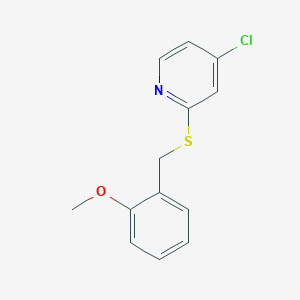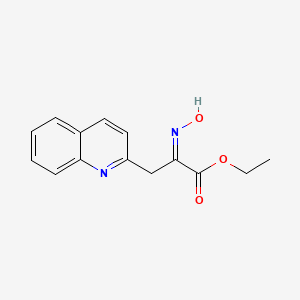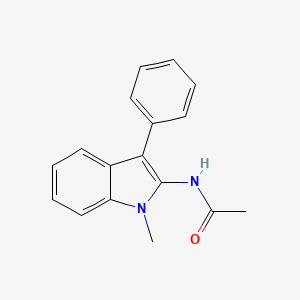![molecular formula C18H26O B11856365 Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane] CAS No. 78514-33-7](/img/structure/B11856365.png)
Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1’-cyclohexane] is a spirocyclic compound characterized by its unique structure where two rings share a single common atom. This compound belongs to the broader class of spiro compounds, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1’-cyclohexane] typically involves cyclization reactions. One common method is the cycloaddition reaction, where a diene and a dienophile react to form the spirocyclic structure. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1’-cyclohexane] may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic derivatives.
Scientific Research Applications
Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1’-cyclohexane] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1’-cyclohexane] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Spiro[fluorene-9,9’-xanthene]
- Spiro[indole-3,3’-pyrrolidine]
- Spiro[cyclohexane-1,1’-indene]
Uniqueness
Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1’-cyclohexane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to other spiro compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
78514-33-7 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane] |
InChI |
InChI=1S/C18H26O/c1-6-12-18(13-7-1)14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h1-13H2 |
InChI Key |
YZYHRSAAZSNGAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(CCCC3)OC4=C2CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate](/img/structure/B11856295.png)


![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)





![tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate](/img/structure/B11856353.png)

![11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane](/img/structure/B11856356.png)


